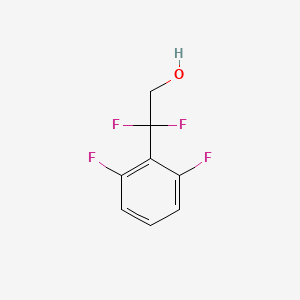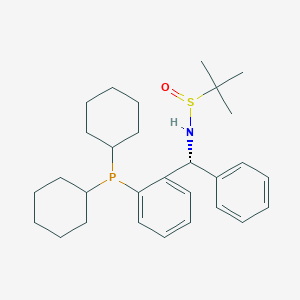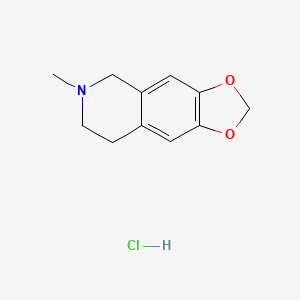![molecular formula C69H94N14O17S2 B12298608 DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
DOTA-NOC, DOTA-[Nal3]-octreotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DOTA-NOC, DOTA-[Nal3]-octreotide is a somatostatin analog that has been modified to include a chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is primarily used in nuclear medicine for imaging and therapy of neuroendocrine tumors. The inclusion of DOTA allows for the binding of radioactive isotopes, making it a valuable tool in positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DOTA-NOC involves the conjugation of the somatostatin analog to the DOTA chelator. This process typically begins with the solid-phase synthesis of the peptide, followed by the attachment of the DOTA moiety. The reaction conditions often involve the use of cyclen precursors and solid-phase support to facilitate the coupling process .
Industrial Production Methods: For industrial production, the preparation of DOTA-NOC can be scaled up using automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The radiolabeling with isotopes like Gallium-68 or Lutetium-177 is performed under strict quality control to ensure high radiochemical purity and stability .
化学反应分析
Types of Reactions: DOTA-NOC undergoes various chemical reactions, including chelation, radiolabeling, and peptide coupling. The chelation process involves the formation of stable complexes with metal ions, which is crucial for its application in nuclear medicine .
Common Reagents and Conditions: Common reagents used in the synthesis and radiolabeling of DOTA-NOC include cyclen precursors, HEPES buffer, and methanol. The radiolabeling reactions are typically carried out at a pH of around 4.8, using isotopes like Gallium-68 .
Major Products Formed: The major products formed from these reactions are the radiolabeled DOTA-NOC complexes, such as Gallium-68-DOTA-NOC, which are used for PET imaging and PRRT .
科学研究应用
DOTA-NOC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for the imaging and treatment of neuroendocrine tumors. The compound’s ability to bind to somatostatin receptors makes it an effective diagnostic and therapeutic agent .
In chemistry, DOTA-NOC is used to study the chelation properties of macrocyclic ligands and their interactions with metal ions. In biology, it is used to investigate receptor-ligand interactions and the pharmacokinetics of radiolabeled peptides .
作用机制
DOTA-NOC exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The DOTA chelator allows for the attachment of radioactive isotopes, enabling the compound to be used for both imaging and therapy. The binding of DOTA-NOC to somatostatin receptors leads to the internalization of the radiolabeled peptide, delivering the radioactive payload directly to the tumor cells .
相似化合物的比较
DOTA-NOC is often compared with other somatostatin analogs such as DOTA-TOC and DOTA-TATE. While all three compounds are used for imaging and therapy of neuroendocrine tumors, DOTA-NOC has a higher affinity for somatostatin receptor subtypes 2 and 5, making it potentially more effective in certain clinical scenarios .
List of Similar Compounds:- DOTA-TOC (DOTA-[Tyr3]-octreotide)
- DOTA-TATE (DOTA-[Tyr3]-octreotate)
- NODAGA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
These compounds share similar structures and functions but differ in their receptor affinities and clinical applications .
属性
IUPAC Name |
2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)







![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)


